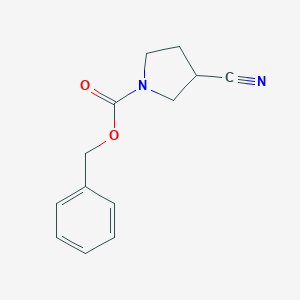

Benzyl 3-cyanopyrrolidine-1-carboxylate

Descripción general

Descripción

Benzyl 3-cyanopyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its relevance in the synthesis of biologically active compounds. It serves as a key chiral building block and demonstrates the importance of stereoselective synthesis in developing compounds with desired chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves several strategies, including diastereoselective conjugate additions and stereospecific, regioselective chemical transformations. For instance, asymmetric syntheses have been successfully applied to the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acids, achieving high diastereomeric and enantiomeric excesses (Bunnage et al., 2004). Additionally, a practical and efficient synthesis approach utilizing aziridinium ion intermediates has been established for benzylpyrrolidine carboxylic acids, demonstrating high overall yield and process efficiency (Ohigashi et al., 2010).

Molecular Structure Analysis

The molecular structure of benzyl 3-cyanopyrrolidine-1-carboxylate and its derivatives is characterized by the presence of the pyrrolidine ring, a key structural motif in medicinal chemistry. The structure-activity relationships surrounding the pyrrolidine ring are crucial for the biological activity of these compounds. Techniques such as X-ray crystallography and NMR spectroscopy are typically employed to elucidate these structures and understand their conformational preferences and electronic properties.

Chemical Reactions and Properties

Benzyl 3-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including nucleophilic attacks, cycloadditions, and transformations into different functional groups. These reactions are pivotal for the extension of the pyrrolidine framework and the introduction of pharmacophore elements in drug discovery processes.

Physical Properties Analysis

The physical properties of benzyl 3-cyanopyrrolidine-1-carboxylate, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in different phases of drug formulation and delivery.

Chemical Properties Analysis

Chemically, benzyl 3-cyanopyrrolidine-1-carboxylate exhibits stability under various conditions and reacts with a range of reagents to form new bonds. Its reactivity is a critical factor in synthetic strategies aimed at constructing complex molecules for pharmaceutical applications.

For further details on these topics, the following references provide comprehensive insights into the synthesis, structure, and properties of benzyl 3-cyanopyrrolidine-1-carboxylate and related compounds: (Bunnage et al., 2004), (Ohigashi et al., 2010).

Aplicaciones Científicas De Investigación

- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the molecule’s stereochemistry, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Chemical Information : “Benzyl 3-cyanopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 188846-99-3. It has a molecular formula of C13H14N2O2 and a molecular weight of 230.26 .

-

Related Compounds : Benzyl 3-pyrroline-1-carboxylate, a related compound, is used in biochemical research, particularly in the study of amino acids . It’s possible that “Benzyl 3-cyanopyrrolidine-1-carboxylate” might have similar applications, but this would need to be confirmed through further research.

-

Chemical Information : “Benzyl 3-cyanopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 188846-99-3. It has a molecular formula of C13H14N2O2 and a molecular weight of 230.26 .

-

Related Compounds : Benzyl 3-pyrroline-1-carboxylate, a related compound, is used in biochemical research, particularly in the study of amino acids . It’s possible that “Benzyl 3-cyanopyrrolidine-1-carboxylate” might have similar applications, but this would need to be confirmed through further research.

Safety And Hazards

Propiedades

IUPAC Name |

benzyl 3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNULFIVJZGZMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597776 | |

| Record name | Benzyl 3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-cyanopyrrolidine-1-carboxylate | |

CAS RN |

188846-99-3 | |

| Record name | Phenylmethyl 3-cyano-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188846-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)